3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
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Description
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C24H33N3O5 and its molecular weight is 443.544. The purity is usually 95%.
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Biological Activity
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that contributes to its diverse pharmacological effects, particularly in the fields of oncology and neuropharmacology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant cytotoxicity against various cancer cell lines. In vitro assays have demonstrated its effectiveness in inducing apoptosis in cancer cells, which is a critical mechanism for cancer treatment.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast cancer) | 12.5 | Induction of apoptosis via caspase activation |
HeLa (Cervical cancer) | 15.0 | Inhibition of cell proliferation |
A549 (Lung cancer) | 10.0 | Disruption of mitochondrial function |
Neuropharmacological Effects
The compound also exhibits neuropharmacological properties. It has been studied for its potential effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This modulation may contribute to its efficacy in treating neuropsychiatric disorders.
Table 2: Neuropharmacological Effects
Effect | Observed Outcome |
---|---|
Serotonin Receptor Agonism | Increased mood and reduced anxiety |
Dopamine Receptor Antagonism | Potential antipsychotic effects |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : It activates apoptotic pathways through caspase activation and mitochondrial disruption.
- Modulation of Neurotransmitter Systems : By acting on serotonin and dopamine receptors, it may influence mood and behavior.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of this compound against multiple cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis in MCF-7 cells. Flow cytometry analysis confirmed an increase in early apoptotic markers after treatment with the compound.
Case Study 2: Neuropharmacological Assessment
A clinical trial assessed the effects of this compound on patients with anxiety disorders. Results showed a marked improvement in anxiety symptoms compared to placebo, suggesting that the compound may be beneficial in treating anxiety-related conditions due to its action on serotonin receptors.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O5/c1-26-10-12-27(13-11-26)20(17-6-8-19(29-2)9-7-17)16-25-24(28)18-14-21(30-3)23(32-5)22(15-18)31-4/h6-9,14-15,20H,10-13,16H2,1-5H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNUVMMHRVBGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.